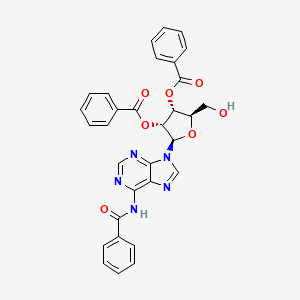

2',3'-Di-O-benzoyl-N6-benzoyl-L-adenosine

Description

Context of Nucleoside Modification in Chemical Biology and Synthetic Applications

The strategic chemical modification of nucleosides—the fundamental units of DNA and RNA—is a powerful approach in chemical biology and synthetic chemistry. By altering the structure of natural nucleosides, scientists can create analogues with novel properties, leading to significant advancements in medicine and biotechnology.

Importance of Nucleoside Analogues in Expanding Genetic Code and Mechanistic Probes

Nucleoside analogues are instrumental in probing the intricate mechanisms of enzymes like DNA and RNA polymerases. mdpi.com By incorporating modified nucleosides into DNA or RNA, researchers can investigate nucleic acid structure, function, metabolism, and repair pathways. researchgate.net These analogues serve as powerful tools to dissect how enzymes differentiate between correct and incorrect substrates, providing critical mechanistic insights. mdpi.com Furthermore, the development of unnatural amino acids (UAAs) and their incorporation into proteins has revolutionized the study of protein function, a field known as genetic code expansion. chembk.comsigmaaldrich.com This technology allows for the precise installation of novel chemical functions into proteins, enabling detailed mechanistic questions to be addressed. chembk.com The ability to create synthetic genes and replicate them could lead to new life forms with expanded genetic codes, opening up new frontiers in synthetic biology.

Role of Modified Nucleosides in Developing Oligonucleotide Therapeutics and Synthetic Biology

Modified oligonucleotides are at the forefront of developing next-generation therapeutic agents. nih.gov Chemical modifications are crucial for overcoming the inherent challenges of using natural RNA and DNA as drugs, such as instability against cellular enzymes (nucleases), poor cellular uptake, and potential immunogenicity. mdpi.comnih.gov Modifications to the sugar-phosphate backbone or the nucleobases can significantly enhance nuclease resistance, improve binding affinity to target RNA or DNA sequences, and confer favorable pharmacological properties. nih.govmdpi.comnih.gov

Several chemically modified oligonucleotide-based drugs have received FDA approval, demonstrating their clinical success. mdpi.com These therapeutics, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), function by binding to specific mRNA sequences to modulate gene expression. mdpi.combiosynth.com In the realm of synthetic biology, modified nucleosides are essential for constructing synthetic gene circuits and developing advanced diagnostic tools. biosynth.com

Fundamental Principles of Hydroxyl and Amine Protection in Nucleoside Chemistry

The synthesis of modified nucleosides and oligonucleotides is a complex process that relies heavily on the use of protecting groups. These are temporary chemical modifications that mask reactive functional groups—specifically the hydroxyl (-OH) groups on the sugar moiety and the exocyclic amino (-NH2) groups on the nucleobases—to prevent unwanted side reactions during synthesis. cymitquimica.com

The benzoyl group (Bz) is a commonly used acyl-type protecting group for the exocyclic amino functions of adenine (B156593) and cytosine in oligonucleotide synthesis. It is stable during the synthetic steps but can be removed under basic conditions, typically with aqueous or gaseous ammonia.

Regioselectivity Challenges in Ribonucleoside Functionalization

A significant challenge in ribonucleoside chemistry is achieving regioselectivity—the ability to modify one specific hydroxyl group in the presence of others. Ribonucleosides have hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar, each with different reactivity. The 5'-hydroxyl is a primary alcohol and is the most reactive and least sterically hindered, making its selective protection relatively straightforward. However, differentiating between the two secondary hydroxyls at the 2' and 3' positions is much more difficult. The development of methods for the regioselective protection and functionalization of these positions is a key area of research, as the 2'-hydroxyl group, in particular, plays a crucial role in the structure and function of RNA. researchgate.net

Criteria for Effective Protecting Groups in Nucleoside Synthesis

An ideal protecting group for nucleoside synthesis must meet several stringent criteria. It must be possible to introduce the group efficiently and selectively onto the desired functional group using readily available reagents. The protecting group must be stable throughout the subsequent steps of the synthesis, resisting the conditions used for coupling and other modifications. Crucially, it must be possible to remove the protecting group cleanly and in high yield at the appropriate stage of the synthesis without damaging the final product. This concept of selective deprotection is known as an orthogonal strategy, where different protecting groups can be removed under distinct conditions, allowing for complex molecular assembly.

| Criteria for Effective Protecting Groups | Description |

| Ease of Introduction | The protecting group should be introduced in high yield using accessible and stable reagents. |

| Stability | The group must remain intact during subsequent reaction steps, such as oligonucleotide chain assembly. |

| Selective Removal | It must be possible to remove the group under conditions that do not affect other parts of the molecule. |

| Enhanced Solubility | The protected nucleoside should be soluble in organic solvents used for coupling reactions. |

| No Undesired Effects | The group should not introduce chirality or cause other structural changes during its installation or removal. |

Specific Academic Relevance of Benzoylated L-Adenosine Derivatives

While most biologically relevant nucleosides are of the D-configuration, their mirror-image counterparts, L-nucleosides, have garnered significant attention in medicinal chemistry. L-nucleic acids (L-DNA and L-RNA) are resistant to degradation by the body's natural enzymes, which are specific for D-isomers. This inherent stability makes L-nucleoside analogues attractive candidates for therapeutic development.

The compound 2',3'-Di-O-benzoyl-N6-benzoyl-L-adenosine is a fully protected L-nucleoside. In this form, all reactive sites—the 2'- and 3'-hydroxyls and the N6-amino group—are masked by benzoyl groups. This comprehensive protection makes it an ideal and stable building block for the synthesis of more complex L-nucleoside analogues and L-oligonucleotides. According to chemical suppliers, this specific compound is utilized as a synthetic intermediate with potential applications in developing anticancer and antiviral agents. Its structure is designed to facilitate further chemical transformations, allowing researchers to incorporate the L-adenosine moiety into novel molecular architectures for therapeutic and research purposes.

| Compound Information: this compound | |

| Chemical Name | N-[9-(2,3-Di-O-benzoyl-β-L-ribofuranosyl)-9H-purin-6-yl]benzamide |

| CAS Number | 200562-12-5 |

| Molecular Formula | C₃₁H₂₅N₅O₇ |

| Molecular Weight | 579.56 g/mol |

| Primary Role | Synthetic building block for L-nucleoside analogues and L-oligonucleotides. |

| Reported Properties | Potential anticancer and antiviral properties. |

Structure

3D Structure

Properties

Molecular Formula |

C31H25N5O7 |

|---|---|

Molecular Weight |

579.6 g/mol |

IUPAC Name |

[(2R,3R,4R,5R)-5-(6-benzamidopurin-9-yl)-4-benzoyloxy-2-(hydroxymethyl)oxolan-3-yl] benzoate |

InChI |

InChI=1S/C31H25N5O7/c37-16-22-24(42-30(39)20-12-6-2-7-13-20)25(43-31(40)21-14-8-3-9-15-21)29(41-22)36-18-34-23-26(32-17-33-27(23)36)35-28(38)19-10-4-1-5-11-19/h1-15,17-18,22,24-25,29,37H,16H2,(H,32,33,35,38)/t22-,24-,25-,29-/m1/s1 |

InChI Key |

PDOVRTQXHVPGAF-UQCYUJMQSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 ,3 Di O Benzoyl N6 Benzoyl L Adenosine

Strategic Precursors and Building Blocks for L-Adenosine Derivatization

The synthesis of complex adenosine derivatives commences with the selection of appropriate starting materials. L-adenosine, the enantiomer of the naturally occurring D-adenosine, serves as the fundamental precursor. The derivatization process often involves the use of protected adenosine analogs to ensure regioselectivity in subsequent reactions. For instance, N6-benzoyl protected adenine (B156593) is a common building block when the goal is to modify the sugar moiety without affecting the exocyclic amino group of the adenine base. researchgate.netnih.gov

Regioselective Protection Strategies for Adenosine

Due to the presence of multiple reactive functional groups in adenosine (2'-, 3'-, and 5'-hydroxyl groups on the ribose sugar and the N6-amino group on the adenine base), regioselective protection is a critical challenge in its chemical modification. ntu.edu.sgacs.orgtandfonline.comacs.orgtandfonline.com The differential reactivity of these groups allows for the development of strategies to selectively mask certain positions while leaving others available for reaction.

The selective benzoylation of the 2' and 3' hydroxyl groups of the ribose moiety is a key step in the synthesis of the target compound. The cis-diol arrangement of the 2'- and 3'-hydroxyls in ribonucleosides presents a unique chemical environment that can be exploited for regioselective reactions. Various methods have been developed to achieve selective 2',3'-di-O-benzoylation.

One common approach involves the direct benzoylation of a 5'-protected adenosine derivative. For instance, 5'-O-(Dimethoxytrityl)-protected ribonucleosides can be selectively benzoylated at the 2'-hydroxyl group, although isomerization to the 3'-benzoate can occur. nih.gov The use of specific reagents and conditions can influence the regioselectivity. For example, benzoyl chloride in pyridine is a frequently used reagent for this transformation. researchgate.netunacademy.com The reaction temperature can also play a crucial role in controlling the selectivity of the benzoylation. acs.org

Enzymatic methods have also emerged as powerful tools for regioselective acylation. Lipases, such as Candida antarctica lipase B (CALB), can catalyze the acylation of nucleosides with high regioselectivity. researchgate.netgoogle.com These biocatalytic approaches offer mild reaction conditions and can provide access to selectively protected nucleosides that are difficult to obtain through traditional chemical methods. tandfonline.com

Table 1: Comparison of O-Benzoylation Techniques

| Reagent/Catalyst | Position(s) Benzoylated | Key Features |

|---|---|---|

| Benzoyl Chloride/Pyridine | Primarily 2', with potential for 3' and 5' | Standard chemical method, requires careful control of conditions. researchgate.netunacademy.com |

| Dibutyltin Oxide followed by Benzoyl Chloride | 2' and 3' | Stannylene acetal intermediate directs benzoylation. |

The protection of the exocyclic N6-amino group of the adenine base is essential to prevent side reactions during the modification of the sugar moiety. The benzoyl group is a commonly employed protecting group for this purpose due to its stability under various reaction conditions and its facile removal with ammonia or methylamine. wikipedia.org

A prevalent method for N6-benzoylation involves the transient protection of the hydroxyl groups with trimethylsilyl groups, followed by reaction with benzoyl chloride. The silyl groups are then removed during aqueous workup to yield N6-benzoyl adenosine. google.comgoogle.com This "one-pot" procedure is efficient for large-scale synthesis.

Another strategy involves the direct acylation of adenosine. However, this often leads to a mixture of N- and O-acylated products. nih.gov To achieve selectivity, specific reagents and conditions are necessary. For example, using benzoyl cyanide with a catalytic amount of 4-dimethylaminopyridine (DMAP) in pyridine can achieve efficient benzoylation. researchgate.netresearchgate.net

The Dimroth rearrangement is another synthetic route to N6-substituted adenosines. This involves the initial alkylation or acylation at the N1 position, followed by a base-catalyzed rearrangement to the N6 position. nih.govnih.gov

Table 2: Selected N6-Benzoylation Methods

| Method | Reagents | Key Features |

|---|---|---|

| Transient Silylation | Trimethylchlorosilane or Hexamethyldisilazane, Benzoyl Chloride | Efficient "one-pot" procedure, suitable for large scale. google.comgoogle.com |

| Direct Benzoylation | Benzoyl Cyanide, DMAP, Pyridine | Mild and efficient under specific conditions. researchgate.netresearchgate.net |

| Dimroth Rearrangement | Alkyl/Acyl Halide, Base | Involves N1-alkylation/acylation followed by rearrangement. nih.govnih.gov |

In the multi-step synthesis of complex molecules like modified oligonucleotides, the use of an orthogonal protection strategy is crucial. fiveable.me This strategy employs protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups present in the molecule. fiveable.mesigmaaldrich.com This allows for the sequential and selective modification of different functional groups.

For the synthesis of 2',3'-Di-O-benzoyl-N6-benzoyl-L-adenosine, an orthogonal scheme would typically involve a 5'-hydroxyl protecting group that is labile under conditions that leave the benzoyl groups intact. A common choice for the 5'-hydroxyl protection is the dimethoxytrityl (DMT) group, which is acid-labile. The benzoyl groups on the 2', 3', and N6 positions are base-labile. This orthogonality allows for the selective deprotection of the 5'-hydroxyl for further chain elongation in oligonucleotide synthesis, while the benzoyl groups remain to protect the other positions. acs.orgnih.gov

Optimization of Benzoylation Reactions and Reaction Conditions

The efficiency and selectivity of benzoylation reactions are highly dependent on the reaction conditions. Factors such as the choice of solvent, catalyst, temperature, and stoichiometry of reagents can significantly impact the outcome of the reaction. nih.gov

The solvent can play a multifaceted role in regioselective acylation reactions. It can influence the solubility of the nucleoside, the reactivity of the acylating agent, and the conformation of the nucleoside, which in turn can affect the accessibility of the different hydroxyl groups. mdpi.com For instance, polar aprotic solvents like dimethylformamide (DMF) and pyridine are commonly used in nucleoside chemistry. google.com In some cases, ionic liquids have been explored as "green" alternatives to conventional organic solvents, offering advantages such as reusability. researchgate.net

Catalysts are often employed to enhance the rate and selectivity of benzoylation reactions. Nucleophilic catalysts like 4-dimethylaminopyridine (DMAP) are frequently used in conjunction with acylating agents like benzoic anhydride or benzoyl chloride to promote O-acylation. nih.gov The choice of catalyst can dramatically alter the chemoselectivity of the reaction, favoring either O- or N-acylation. nih.gov

Enzyme catalysis offers a high degree of regioselectivity under mild conditions. tandfonline.com Lipases, for example, have been shown to selectively acylate the 3'- or 5'-hydroxyl groups of nucleosides in organic solvents. google.com The choice of the enzyme and the reaction medium are critical for achieving the desired selectivity. mdpi.com Recent research has also explored the use of N-heterocyclic carbenes as catalysts for the regioselective acylation of unprotected nucleosides, offering a novel approach that avoids the need for protection and deprotection steps. ntu.edu.sgacs.org

Table 3: Influence of Solvents and Catalysts on Benzoylation

| Solvent/Catalyst | Effect on Regioselectivity | Example Application |

|---|---|---|

| Pyridine | Often used as a solvent and acid scavenger, can influence selectivity. | Standard solvent for benzoyl chloride reactions. researchgate.net |

| Dimethylformamide (DMF) | Polar aprotic solvent, can affect nucleoside conformation. | Used in lipase-catalyzed acylations. google.com |

| 4-Dimethylaminopyridine (DMAP) | Nucleophilic catalyst, promotes O-acylation. | Used with benzoic anhydride for selective O-acylation. nih.gov |

| Lipases (e.g., CALB) | High regioselectivity for specific hydroxyl groups. | Selective acylation of 3'- or 5'-OH. researchgate.netgoogle.com |

"One-Pot" Methodologies for N-Protected Nucleosides

The concept of "one-pot" synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of efficiency, resource utilization, and time savings. While a direct one-pot, three-component benzoylation of L-adenosine at the N6, 2'-O, and 3'-O positions to yield this compound is not extensively documented, related strategies for the protection of nucleosides provide a foundational understanding of the challenges and potential solutions.

A key challenge in the one-pot acylation of nucleosides is the differential reactivity of the amino and hydroxyl groups. Generally, the exocyclic amino group (N6 in adenosine) is more nucleophilic than the hydroxyl groups of the ribose sugar, leading to preferential N-acylation. nih.govresearchgate.net To achieve per-acylation, including at the 2' and 3' hydroxyls, strategies must be employed to either enhance the reactivity of the hydroxyl groups or to perform the acylations sequentially within the same pot.

One such strategy is the use of transient protection . This method involves the temporary silylation of the hydroxyl groups, typically with an agent like trimethylsilyl chloride, in the presence of a base such as pyridine. This in situ protection renders the hydroxyl groups unreactive, allowing for the selective acylation of the N6-amino group. Following N-acylation, the silyl ethers can be cleaved, often by the addition of water or a mild base, regenerating the hydroxyl groups which can then be acylated in the same reaction vessel by the addition of more acylating agent and a suitable catalyst, such as 4-dimethylaminopyridine (DMAP). While this approach has been effectively demonstrated for the synthesis of protected deoxynucleosides, its direct application to the one-pot per-benzoylation of L-adenosine requires careful optimization of reaction conditions to ensure complete and selective reactions at all three positions.

Another approach involves the careful selection of catalysts and reaction conditions to modulate the chemoselectivity of the acylation reaction. For instance, the use of a catalytic amount of DMAP is known to promote O-acylation. nih.gov A hypothetical one-pot procedure could, therefore, involve an initial N-benzoylation step under conditions that favor this reaction, followed by the addition of a catalyst like DMAP and further benzoyl chloride to effect the O-benzoylation of the 2' and 3' positions. The success of such a method would hinge on the precise control of stoichiometry and reaction times to avoid side reactions and ensure high yields of the desired fully protected product.

The table below summarizes key aspects of potential one-pot strategies for the synthesis of N-protected nucleosides, which could be adapted for this compound.

| Strategy | Key Reagents | Mechanism | Potential for L-Adenosine Per-benzoylation |

| Transient Protection | Trimethylsilyl chloride, Benzoyl chloride, Pyridine | In situ silylation of hydroxyls, N-acylation, desilylation, and O-acylation. | High potential, but requires careful sequential addition of reagents and control of reaction conditions. |

| Catalyst-Controlled Selectivity | Benzoyl chloride, Base (e.g., Pyridine), DMAP | Initial N-acylation followed by catalyst-promoted O-acylation. | Feasible, but optimization is crucial to manage the competing N- and O-acylation reactions effectively. |

Stereochemical Control in L-Adenosine Derivatization

The biological activity of nucleoside analogues is intrinsically linked to their stereochemistry. For L-adenosine derivatives, the stereochemical integrity of the L-ribose moiety is paramount. The derivatization of L-adenosine to introduce benzoyl groups at the 2' and 3' positions must proceed without epimerization or other changes to the chiral centers of the sugar.

The inherent chirality of this compound is derived from the starting material, L-ribose. The synthesis of L-nucleosides typically begins with a suitably protected derivative of L-ribose, which is then coupled with the nucleobase in a glycosylation reaction. This initial glycosylation step is crucial for establishing the correct anomeric configuration (β-stereochemistry at the C1' position).

Once L-adenosine is formed, the subsequent derivatization of the 2' and 3' hydroxyl groups with benzoyl groups is generally considered to be a stereochemically retentive process. The acylation of these secondary alcohols does not typically involve the breaking of any of the C-O bonds of the chiral centers of the ribose ring. The reaction mechanism for acylation, particularly under basic or nucleophilic catalysis (e.g., with pyridine or DMAP), involves the activation of the acylating agent (benzoyl chloride) and subsequent nucleophilic attack by the hydroxyl oxygen. This process does not affect the configuration of the carbon to which the hydroxyl group is attached.

However, several factors can influence the regioselectivity and efficiency of the benzoylation, which can indirectly impact the stereochemical outcome by ensuring the desired product is formed cleanly.

Steric Hindrance: The accessibility of the 2'-OH and 3'-OH groups can be influenced by the conformation of the ribose ring and the presence of the bulky adenine base. In the context of RNA, steric shielding by adjacent bases can modulate the reactivity of the 2'-OH group. nih.gov

Electronic Effects: The electronic properties of the sugar and the nucleobase can also play a role. The acidity of the hydroxyl groups can be a factor, with more acidic hydroxyls potentially showing enhanced reactivity under certain conditions. nih.gov

Reaction Conditions: The choice of solvent, base, and temperature can influence the rate and selectivity of the acylation reactions. For instance, regioselective benzoylation of sugars has been shown to be highly dependent on temperature and the nature of the glycosidic linkage. nih.gov

The table below outlines the key stereochemical considerations in the derivatization of L-adenosine.

| Stereochemical Aspect | Controlling Factor | Mechanism of Control |

| Anomeric Configuration (C1') | Glycosylation reaction conditions | Neighboring group participation or SN2-type reaction with an activated ribose derivative. |

| Ribose Ring Integrity (C2', C3', C4') | Nature of the acylation reaction | The acylation mechanism at the 2' and 3' positions is stereoretentive, preserving the original stereochemistry of the L-ribose backbone. |

Applications As a Synthetic Intermediate in Complex Chemical Synthesis

Utilization in Oligonucleotide Synthesis and Nucleic Acid Chemistry

The strategic placement of benzoyl protecting groups on the 2', 3', and N6 positions of L-adenosine makes this compound particularly suitable for applications in the chemical synthesis of oligonucleotides and modified nucleic acids. These protecting groups prevent unwanted side reactions during the chain elongation process, ensuring the fidelity of the synthesized oligonucleotide sequence.

Incorporation into Oligonucleotide Chains via Phosphoramidite Chemistry

Phosphoramidite chemistry is the gold standard for the automated synthesis of DNA and RNA oligonucleotides. In this methodology, nucleoside phosphoramidites are sequentially added to a growing oligonucleotide chain on a solid support. 2',3'-Di-O-benzoyl-N6-benzoyl-L-adenosine can be converted into its corresponding phosphoramidite derivative, which can then be used as a monomer in solid-phase oligonucleotide synthesis.

The synthesis cycle involves four key steps:

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) group to expose the 5'-hydroxyl group for the next coupling reaction.

Coupling: The activated phosphoramidite of the next nucleoside is coupled to the free 5'-hydroxyl group of the growing chain.

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

Oxidation: The phosphite triester linkage is oxidized to the more stable phosphate triester.

The benzoyl protecting groups on the L-adenosine derivative remain intact throughout these cycles and are removed at the end of the synthesis during the final deprotection step, typically using ammonia. This strategy allows for the precise incorporation of L-adenosine units into custom DNA or RNA sequences.

Role in the Synthesis of Modified Nucleic Acids for Synthetic Biology

Synthetic biology often requires the creation of nucleic acids with unnatural modifications to confer novel properties, such as enhanced stability, altered binding affinity, or fluorescent labeling. This compound serves as a precursor for the synthesis of various modified L-adenosine phosphoramidites that can be incorporated into synthetic genes and circuits. These modifications can include changes to the sugar moiety, the nucleobase, or the phosphate backbone, enabling the construction of nucleic acids with tailored functions for applications in diagnostics, therapeutics, and nanotechnology. researchgate.netalfa-chemclinix.com

Precursor for Advanced Nucleoside Analogues

The protected nature of this compound makes it an ideal starting material for the synthesis of a diverse range of advanced nucleoside analogues. researchgate.netalfa-chemclinix.comnih.govmedchemexpress.com These analogues often feature modifications designed to enhance their biological activity, selectivity, or metabolic stability.

Synthesis of 2'-Fluorinated Adenosine Derivatives

The introduction of a fluorine atom at the 2'-position of the ribose sugar can significantly impact the conformational properties and biological activity of a nucleoside. This compound can be used as a starting material for the synthesis of 2'-fluoro-L-adenosine derivatives. The synthesis typically involves the selective deprotection of the 2'-hydroxyl group, followed by a fluorination reaction. These 2'-fluorinated analogues are of interest for their potential as antiviral and anticancer agents due to their increased stability against enzymatic degradation. pnrjournal.com

Scaffold for Nucleosides with Modified Sugar Backbones

Modifications to the sugar backbone of nucleosides can lead to compounds with unique structural and biological properties. The 2',3'-isopropylidene group can be used as a scaffold to introduce modifications at the 5' and 1' positions of adenosine. nih.gov this compound provides a versatile platform for such modifications. For instance, the ribose ring can be replaced with alternative scaffolds, or the substituents on the sugar can be altered to influence the nucleoside's conformation and interaction with target enzymes or receptors. researchgate.net These sugar-modified nucleosides are explored for their potential as therapeutic agents and as tools to probe biological processes. nih.gov

4 Generation of Nucleoside Triphosphates and Other Activated Forms

The protected nucleoside, this compound, serves as a crucial intermediate in the chemical synthesis of L-nucleoside triphosphates, most notably L-adenosine triphosphate (L-ATP). The benzoyl protecting groups on the 2', 3', and N6 positions are instrumental in preventing unwanted side reactions, allowing for regioselective phosphorylation at the free 5'-hydroxyl position. This targeted modification is essential for building the triphosphate chain characteristic of activated nucleosides.

The most established and efficient method for this conversion is the one-pot Ludwig-Eckstein synthesis. nih.govresearchgate.netsemanticscholar.org This procedure is favored for its reliability and the generation of fewer by-products compared to other phosphorylation methods, which simplifies the subsequent purification steps. nih.gov The synthesis proceeds through a series of steps beginning with the activation of the 5'-hydroxyl group, followed by the sequential addition of phosphate moieties.

Phosphitylation: The process begins with the reaction of this compound with a phosphitylating agent. The Ludwig-Eckstein protocol typically employs 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one (salicyl phosphorochloridite). This reagent selectively reacts with the primary 5'-hydroxyl group to form a highly reactive phosphite intermediate. nih.govresearchgate.net

Pyrophosphate Addition and Oxidation: The phosphite intermediate is then treated in the same reaction vessel with a salt of pyrophosphate. This displaces the salicyl group and forms a cyclic P(III) intermediate. Subsequent oxidation, often using iodine, converts the phosphite to a more stable phosphate, yielding a protected cyclic triphosphate. nih.gov

Hydrolysis: The cyclic triphosphate intermediate is then hydrolyzed under aqueous conditions. This step opens the ring structure to form the linear triphosphate chain at the 5' position, resulting in fully protected L-ATP.

Deprotection: The final step involves the removal of the benzoyl protecting groups from the N6, 2', and 3' positions. This is typically achieved by treatment with a base, such as methanolic ammonia, to yield the final product, L-adenosine-5'-triphosphate (L-ATP).

This one-pot, multi-step approach provides an efficient route to synthesize L-nucleoside triphosphates and their analogs from protected precursors like this compound.

Table 1: Key Stages in the Synthesis of L-ATP via the Ludwig-Eckstein Method

| Step | Reaction Type | Key Reagents | Intermediate/Product | Purpose |

| 1 | Phosphitylation | 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one, Pyridine | 5'-O-(salicylphosphityl)-2',3'-Di-O-benzoyl-N6-benzoyl-L-adenosine | Activation of the 5'-hydroxyl group. |

| 2 | Phosphorylation | Tributylammonium pyrophosphate | Protected L-adenosine-5'-cyclic triphosphate | Formation of the triphosphate backbone. |

| 3 | Oxidation | Iodine, Water | Protected L-adenosine-5'-cyclic triphosphate | Conversion of P(III) to the stable P(V) state. |

| 4 | Hydrolysis | Water | N6,2',3'-Tri-O-benzoyl-L-adenosine-5'-triphosphate | Formation of the linear triphosphate chain. |

| 5 | Deprotection | Methanolic Ammonia | L-adenosine-5'-triphosphate (L-ATP) | Removal of protecting groups to yield the final product. |

An in-depth examination of the biochemical and enzymatic research applications stemming from this compound reveals its significance as a versatile precursor for creating modified nucleosides. These derivatives are instrumental in probing complex biological processes, from DNA replication to enzymatic transformations and interactions with various macromolecules.

Advanced Analytical Characterization Methodologies

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and is frequently used to confirm the identity of synthetic products. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula.

For 2',3'-Di-O-benzoyl-N6-benzoyl-L-adenosine (molecular formula: C₃₈H₂₉N₅O₇), HRMS is used to confirm its elemental composition. Soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed for delicate molecules like nucleosides to prevent fragmentation and observe the molecular ion. scielo.org.mx The expected exact mass can be calculated, and the instrument measures the mass-to-charge ratio (m/z) of the resulting ions. Common adducts observed in positive-ion mode ESI-HRMS include the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, and the potassium adduct [M+K]⁺. The experimentally measured mass is then compared to the calculated mass; a match within a few parts per million (ppm) provides strong evidence for the proposed structure.

Table 2: Calculated Exact Masses for HRMS Analysis of C₃₈H₂₉N₅O₇

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₃₈H₃₀N₅O₇⁺ | 676.2140 |

| [M+Na]⁺ | C₃₈H₂₉N₅O₇Na⁺ | 698.1959 |

| [M+K]⁺ | C₃₈H₂₉N₅O₇K⁺ | 714.1698 |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for both the purification of synthetic products and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are two of the most commonly used techniques in this context.

HPLC is a cornerstone technique for determining the purity of pharmaceutical compounds and other high-value chemicals. For protected nucleosides, reversed-phase HPLC (RP-HPLC) is the most common method. nih.gov In this technique, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica) and eluted with a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile. sielc.com The purity of the this compound sample is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all observed peaks.

Furthermore, to confirm the enantiomeric purity and verify that the compound is the desired L-isomer without contamination from the D-isomer, a specialized chiral HPLC method would be required. This involves using a chiral stationary phase that can differentiate between the two enantiomers, resulting in two separate peaks if both are present.

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive chromatographic technique used extensively to monitor the progress of chemical reactions and to guide purification by column chromatography. During the synthesis of this compound, TLC can be used to track the consumption of the starting materials (e.g., L-adenosine) and the formation of the product.

The reaction mixture is spotted onto a TLC plate (typically silica gel), which is then developed in a suitable solvent system. Common solvent systems for separating benzoylated nucleosides include mixtures of a nonpolar solvent like hexane or dichloromethane with a more polar solvent like ethyl acetate or methanol. scielo.org.mxpnrjournal.com As the reaction proceeds, the relatively polar L-adenosine starting material (which has a low retention factor, Rf) is converted to the much less polar, fully benzoylated product, which will travel further up the plate and exhibit a significantly higher Rf value. scienceopen.com This difference in polarity allows for a clear visual assessment of the reaction's progress and helps in selecting the appropriate solvent system for subsequent purification by flash column chromatography.

Theoretical and Mechanistic Investigations in Benzoylated Nucleoside Chemistry

Computational Studies on Reaction Regioselectivity and Stereoselectivity

Computational chemistry provides powerful tools for predicting and understanding the outcomes of chemical reactions. In the synthesis of benzoylated nucleosides such as 2',3'-Di-O-benzoyl-N6-benzoyl-L-adenosine, controlling regioselectivity—the site of benzoylation—is paramount. Nucleosides like adenosine present multiple reactive sites, primarily the hydroxyl groups on the ribose sugar and the exocyclic amino group on the adenine (B156593) base.

Theoretical studies, supported by experimental findings, elucidate the factors governing whether acylation occurs on the oxygen (O-acylation) or nitrogen (N-acylation) atoms. The chemoselectivity is highly dependent on reaction conditions. nih.govresearchgate.net In the absence of basic additives or catalysts, the intrinsic nucleophilicity of the functional groups dictates the reaction pathway, favoring acylation of the more nucleophilic amino group. nih.gov Conversely, in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), the mechanism shifts. It is proposed that a cationic intermediate, [DMAP-Bz]+, is formed, which is more oxophilic (has a higher affinity for oxygen). nih.gov This intermediate, along with a counteranion acting as a Brønsted base, enhances the nucleophilicity of the hydroxyl groups through general base activation, leading to preferential O-acylation. nih.gov

| Condition | Reagents | Predominant Product | Theoretical Rationale |

| A (O-Acylation) | Benzoic Anhydride, DMAP, NEt₃ | O-acylated nucleoside | DMAP catalysis forms an oxophilic acyl pyridinium intermediate, and the base activates the O-H bond. nih.gov |

| B (N-Acylation) | Benzoic Anhydride (no catalyst) | N-acylated nucleoside | Reaction is governed by the intrinsic nucleophilicity of the functional groups; the amino group is more nucleophilic than the hydroxyl groups. nih.gov |

Computational studies are also crucial for predicting stereoselectivity, the preferential formation of one stereoisomer over another. While specific computational studies on the benzoylation of L-adenosine are not widely documented, principles from related systems can be applied. For instance, studies on Diels-Alder cycloadditions of substituted cyclopentadienes show that stereoselectivity arises from a combination of factors including hyperconjugative effects, steric hindrance, and the conformational preferences of substituents. nsf.gov Computational models like the M06-2X/6-311+G(d,p) level of theory can be used to analyze transition states and predict the most likely stereochemical outcome of a reaction. nsf.gov These theoretical approaches are invaluable for designing synthetic routes that yield the desired isomer with high fidelity.

Molecular Modeling and Docking Simulations of Related Adenosine Derivatives

Molecular modeling and docking simulations are indispensable computational techniques for investigating how molecules like adenosine derivatives interact with biological targets, most notably adenosine receptors (ARs). nih.gov These receptors (subtypes A1, A2A, A2B, and A3) are G-protein coupled receptors (GPCRs) that mediate numerous physiological processes, making them attractive drug targets. mdpi.com Benzoylated adenosine derivatives, as part of a broader class of modified nucleosides, are frequently studied to understand the structure-activity relationships (SAR) that govern their binding affinity and selectivity for these receptors. nih.govnih.gov

Docking simulations predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. nih.gov These simulations have been used to screen large libraries of compounds to identify potential new agonists or antagonists for adenosine receptors. nih.govnih.gov For example, virtual screening of millions of compounds against the A2A adenosine receptor structure has successfully identified novel ligands. nih.govnih.gov Molecular dynamics (MD) simulations further enhance these studies by modeling the dynamic nature of both the ligand and the receptor, providing a more accurate picture of the binding process and the stability of the resulting complex. nih.govresearchgate.net

Molecular simulations provide detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are critical for determining a ligand's potency and selectivity. Studies on various adenosine derivatives have identified key interactions within the binding sites of adenosine receptors.

Hydrogen Bonds: The formation of hydrogen bonds is a recurring theme in the binding of adenosine agonists. For instance, docking studies have shown that agonists targeting the A2A receptor often form crucial hydrogen bonds with the side chain of asparagine residue Asn253. nih.gov

Hydrophobic and van der Waals Interactions: These forces play a significant role in ligand recognition. In the A3 receptor, the addition of a methyl group at the N6 position of adenosine allows for close van der Waals contacts with hydrophobic residues such as V169, I253, and L264, stabilizing the interaction. biorxiv.org Similarly, modeling of N6-benzyladenosine analogues with Toxoplasma gondii adenosine kinase revealed the importance of hydrophobic effects and van der Waals forces within the active site. nih.gov

Specific Residue Interactions: Modeling can pinpoint interactions with specific amino acids that are critical for affinity. For the human A3 receptor, computational studies suggested a close proximity between the C2 position of certain adenosine analogs and the residue Gln167. tandfonline.com In the A2A receptor, histidine residues in helices VI and VII have been identified as important for ligand coordination. nih.gov

| Adenosine Derivative Class | Receptor/Enzyme | Key Interacting Residues | Type of Interaction |

| General A₂A Agonists | A₂A Adenosine Receptor | Asn253 | Hydrogen Bonding nih.gov |

| N⁶-methyladenosine (m⁶A) | A₃ Adenosine Receptor | V169, I253, L264 | van der Waals biorxiv.org |

| N⁶-benzyladenosine analogues | T. gondii Adenosine Kinase | Hydrophobic pocket | Hydrophobic, van der Waals nih.gov |

| C2-substituted Adenosines | A₃ Adenosine Receptor | Gln167 | Putative direct contact tandfonline.com |

Beyond static interactions, the conformational dynamics of both the ligand and the receptor are essential for binding. Nucleosides like adenosine can adopt different conformations, particularly regarding the orientation of the base relative to the sugar (the syn vs. anti conformation). nih.govdocumentsdelivered.com The preferred conformation can significantly impact biological activity. Advanced simulation techniques, such as Gaussian accelerated molecular dynamics (GaMD), are used to explore the flexibility of receptors, generating structural ensembles that provide a more realistic model for docking studies and improve the success rate of discovering new ligands. biorxiv.org

Future Research Trajectories and Academic Prospects

Development of Novel and Orthogonal Protecting Group Strategies in Nucleoside Synthesis

Orthogonal protecting groups are crucial in multi-step syntheses as they can be selectively removed without affecting other protected functional groups within the same molecule. wikipedia.org This allows for a modular and flexible approach to complex molecule construction. In the context of nucleoside synthesis, this is particularly important for differentiating the various hydroxyl and amino groups. wikipedia.org

Current strategies often employ benzoyl (Bz) groups for the protection of exocyclic amino groups and hydroxyl groups, while the 5'-hydroxyl group is typically protected by an acid-labile dimethoxytrityl (DMT) group. wikipedia.org While effective, the development of new protecting groups with unique cleavage conditions would expand the synthetic chemist's toolkit. For instance, base-labile 5'-O-protecting groups are attractive as they mitigate the risk of depurination that can occur with acid-labile groups. umich.eduumich.edu The 9-fluorenylmethoxycarbonyl (Fmoc) group for 5'-O-protection is an example of such a strategy. umich.eduumich.edu

Furthermore, research into "safety-catch" protecting groups, which are stable under a range of conditions but can be activated for removal by a specific chemical transformation, could offer an additional layer of control in complex syntheses. researchgate.netnih.gov The exploration of photolabile protecting groups also presents an avenue for achieving spatial and temporal control over deprotection, which is particularly valuable in the synthesis of spatially addressed oligonucleotide arrays. umich.edu

The table below summarizes some key protecting groups and their applications in nucleoside synthesis, highlighting the potential for future development.

| Protecting Group | Functional Group Protected | Typical Cleavage Conditions | Potential for Novel Strategies |

| Benzoyl (Bz) | Amino, Hydroxyl | Basic (e.g., ammonia) | Development of milder and more selective deprotection methods. |

| Dimethoxytrityl (DMT) | 5'-Hydroxyl | Acidic (e.g., trichloroacetic acid) | Exploration of alternative acid-labile groups with different sensitivities. |

| 9-fluorenylmethoxycarbonyl (Fmoc) | 5'-Hydroxyl, Amino | Basic (e.g., piperidine) | Application to a wider range of nucleoside modifications. umich.eduumich.edu |

| tert-Butyldimethylsilyl (TBDMS) | 2'-Hydroxyl | Fluoride ion (e.g., TBAF) | Development of new silyl ethers with tailored steric and electronic properties for enhanced stability and selective removal. umich.edu |

| Allyloxycarbonyl (alloc) | Amino | Palladium catalysis | Broader application in orthogonal protection schemes for complex oligonucleotides. nih.gov |

Innovations in Regioselective and Stereoselective Synthesis of Complex Nucleosides

The precise control of regioselectivity and stereoselectivity is paramount in the synthesis of biologically active nucleosides. Future research will continue to seek more efficient and selective methods for the construction of complex nucleoside architectures, including L-nucleosides.

Regioselective Synthesis:

The ability to selectively modify one hydroxyl group in the presence of others is a significant challenge in nucleoside chemistry. Recent advancements have focused on catalytic methods for regioselective acylation, obviating the need for extensive protection and deprotection steps. acs.orgacs.org For example, N-heterocyclic carbene (NHC) catalysis has been shown to selectively acylate the 5'- or 3'-hydroxyl groups of nucleosides. acs.org

Enzyme-catalyzed reactions also offer a powerful tool for achieving high regioselectivity. tandfonline.com Lipases, for instance, have been used for the regioselective acylation of the 3'-hydroxyl function in various nucleosides. google.com Future work will likely expand the scope of these enzymatic methods to a broader range of nucleosides and acylating agents.

Stereoselective Synthesis:

The stereochemistry of the glycosidic bond is critical for the biological activity of nucleosides. The Vorbrüggen glycosylation is a widely used method for the stereoselective formation of the β-glycosidic linkage. researchgate.net However, the development of new glycosylation methods with improved stereocontrol, particularly for challenging substrates, remains an active area of research.

Innovations in stereoselective synthesis may come from the development of new catalysts and glycosyl donors. For example, the use of 2-deoxythioriboside donors has been shown to provide good β-selectivity in the N-glycosylation of modified nucleobases. nih.govsigmaaldrich.comacs.org Tuning the protecting groups on the sugar moiety can also influence the stereochemical outcome of the glycosylation reaction. nih.govsigmaaldrich.comacs.org The assembly of nonreducing 1,1'-linked disaccharides presents an even greater challenge, requiring simultaneous control of stereochemistry at two anomeric centers. nih.gov

Expanding the Scope of Enzymatic Synthesis and Biocatalysis for Nucleoside Derivatization

Enzymatic synthesis and biocatalysis are emerging as powerful and environmentally sustainable alternatives to traditional chemical methods for nucleoside synthesis and derivatization. nih.govrsc.orgnih.gov These approaches offer high regio- and stereoselectivity under mild reaction conditions. nih.govnih.gov

Nucleoside phosphorylases are key enzymes that catalyze the reversible phosphorolysis of nucleosides, enabling the synthesis of various nucleoside analogs through transglycosylation reactions. nih.govtandfonline.com By co-expressing different nucleoside phosphorylases in microorganisms like E. coli, it is possible to create whole-cell biocatalysts for the efficient synthesis of a wide range of nucleosides. nih.gov

Recent research has focused on expanding the substrate scope of these enzymes to include modified nucleobases and sugar moieties. tandfonline.comresearchgate.net For instance, engineered enzymes from the purine nucleoside salvage pathway have been used to synthesize 2'-functionalized nucleosides. researchgate.netchemrxiv.org This opens up possibilities for creating novel nucleoside analogs with unique therapeutic properties.

Furthermore, the use of continuous-flow microreactors for enzymatic reactions can enhance reaction efficiency and facilitate product purification. nih.gov The immobilization of enzymes on solid supports is another strategy to improve their stability and reusability. tandfonline.com

Future directions in this field include:

The discovery and engineering of novel enzymes with tailored substrate specificities and catalytic activities.

The development of multi-enzyme cascade reactions for the one-pot synthesis of complex nucleoside derivatives. researchgate.netchemrxiv.orgmdpi.com

The integration of biocatalytic steps into chemoenzymatic synthesis routes to leverage the advantages of both chemical and enzymatic transformations. rsc.orgnih.gov

Exploration of 2',3'-Di-O-benzoyl-N6-benzoyl-L-adenosine as a Scaffold for Novel Chemical Probes and Tools in Chemical Biology

Beyond its role as a synthetic intermediate, this compound and its derivatives hold potential as scaffolds for the development of novel chemical probes and tools for studying biological systems. The benzoyl groups can serve as handles for the introduction of reporter groups, such as fluorophores or affinity tags, without significantly altering the core nucleoside structure.

For example, the synthesis of fluorescent nucleoside analogues is of great interest for studying DNA and RNA folding and recognition processes. nih.govsigmaaldrich.com By attaching a fluorescent moiety to the L-adenosine scaffold, it may be possible to create probes that can visualize and track nucleic acids in living cells.

The 2',3'-isopropylidene group has been used as a molecular scaffold to study the activity of adenosine and adenylate deaminase on adenosine analogues modified in the ribose moiety. nih.gov Similarly, the benzoylated L-adenosine derivative could be used to probe the active sites of enzymes involved in nucleoside metabolism and signaling.

The development of such chemical biology tools could provide valuable insights into the roles of L-nucleosides in biological processes and could aid in the discovery of new drug targets.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2',3'-Di-O-benzoyl-N6-benzoyl-L-adenosine?

- Methodological Answer : The synthesis involves sequential protection of hydroxyl and amino groups. For example, the 5'-OH group is typically protected with a dimethoxytrityl (DMT) group to prevent undesired reactions, followed by benzoylation of the 2'- and 3'-hydroxyl groups using benzoyl chloride under anhydrous conditions. The N6-amino group of adenosine is also benzoylated to enhance stability. Final deprotection of the DMT group and purification via reverse-phase HPLC yield the target compound .

Q. How is the purity and structure of this compound validated experimentally?

- Methodological Answer : Structural confirmation is achieved through - and -NMR spectroscopy to verify benzoyl group incorporation and regioselectivity. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 260 nm. Mass spectrometry (LC-MS or HRMS) provides molecular weight verification. Triangulating these methods ensures >95% purity and correct regiochemistry .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Due to its potential toxicity, researchers must wear nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation of fine particles. Waste must be segregated and disposed via certified hazardous waste services. Contaminated glassware requires deactivation with ethanol before washing .

Advanced Research Questions

Q. How can regioselective benzoylation of adenosine derivatives be optimized to minimize side products?

- Methodological Answer : Regioselectivity is influenced by reaction temperature, solvent polarity, and catalyst use. For example, anhydrous pyridine as a solvent and catalyst at 0–5°C promotes selective 2',3'-benzoylation over N6-benzoylation. Monitoring via TLC (silica gel, chloroform/methanol) allows real-time optimization. Lower yields (e.g., 21% in similar adenosine derivatives ) highlight the need for iterative purification steps, such as column chromatography .

Q. What analytical challenges arise in characterizing multi-benzoylated adenosine derivatives, and how are they resolved?

- Methodological Answer : Overlapping NMR signals for benzoyl groups can complicate structural elucidation. Using --HSQC and DEPT-135 experiments helps distinguish between 2'-, 3'-, and N6-benzoyl environments. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms molecular integrity. For quantification, integrating HPLC peaks at multiple wavelengths (e.g., 230 nm for benzoyl groups, 260 nm for adenosine) improves accuracy .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability studies show the compound degrades under prolonged exposure to light or humidity. Optimal storage is at –20°C in amber vials under argon. Lyophilization in the presence of trehalose (1:1 w/w) enhances shelf life. Accelerated stability testing (40°C/75% RH for 4 weeks) via HPLC monitors degradation products like de-benzoylated adenosine .

Q. What strategies are effective in resolving contradictions in biological activity data for this compound?

- Methodological Answer : Discrepancies in activity (e.g., enzyme inhibition assays) may stem from impurities or solvent effects. Reproducibility requires strict adherence to anhydrous synthesis conditions and validation using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic assays). Statistical tools like Grubbs’ test identify outliers, while dose-response curves (IC) ensure data robustness .

Experimental Design and Data Analysis

Q. How should researchers design experiments to study the metabolic fate of this compound in cellular models?

- Methodological Answer : Use -radiolabeled benzoyl groups to track metabolic pathways. Incubate with hepatocytes or microsomal fractions, followed by LC-MS/MS to identify metabolites. Include negative controls (unlabeled compound) and positive controls (known adenosine derivatives). Data normalization to protein content and kinetic modeling (e.g., Michaelis-Menten) quantifies metabolic rates .

Q. What statistical methods are recommended for analyzing dose-dependent effects in adenosine receptor binding studies?

- Methodological Answer : Nonlinear regression analysis (e.g., GraphPad Prism) fits dose-response data to sigmoidal models. Calculate Hill coefficients to assess cooperativity. For small sample sizes, bootstrap resampling reduces type I/II errors. Pairwise comparisons (ANOVA with Tukey’s post hoc) validate significance across concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.